molecular formula C13H24N2O2 B1391409 Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate CAS No. 885268-42-8

Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate

Cat. No. B1391409
M. Wt: 240.34 g/mol
InChI Key: OGAFPCPHUIPWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate” is a chemical compound with the molecular formula C15H26N2O6 . It has a molecular weight of 330.377 and a density of 1.07 g/cm3 .


Molecular Structure Analysis

The InChI code for “Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate” has a boiling point of 337ºC at 760 mmHg . The flash point is 157.6ºC . The exact mass is 330.179077 . The LogP value, which represents the compound’s lipophilicity, is 2.26370 .

Scientific Research Applications

Supramolecular Arrangements and Crystal Structures

The study of cyclohexane-spirohydantoin derivatives, including tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, has provided insights into their supramolecular arrangements based on crystallographic analysis. These compounds, devoid of solvent molecules in their crystal structures, demonstrate the influence of substituents on the cyclohexane ring in forming supramolecular arrangements. The research differentiates two types of structures based on interactions between hydantoin rings, categorized into Type I and Type II, which are formed by dimers and ribbons respectively (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate derivatives have been utilized in the synthesis of spirolactams, serving as conformationally restricted pseudopeptides. These compounds, particularly in the context of peptide synthesis, function as constrained surrogates for dipeptides such as Pro-Leu and Gly-Leu. NMR experiments and molecular modeling calculations have been employed to analyze their conformation, revealing that these compounds can mimic gamma-turns or distorted type II beta-turns (Fernandez et al., 2002).

NMR in Stereochemistry

The relative configurations of diazaspiro[4.5]decanes, including tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, have been determined through NMR techniques. This approach has facilitated the analysis of stereochemistry by characterizing compounds with different substituents and understanding their conformational preferences and tautomeric equilibriums (Guerrero-Alvarez et al., 2004).

Reactivity and Synthetic Pathways

The reactivity of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate with various reagents has been explored to develop synthetic pathways for potentially biologically active compounds. Studies have reported on its reaction with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products, highlighting its synthetic utility in preparing heterocyclic compounds (Moskalenko & Boev, 2012).

Safety And Hazards

The compound has been assigned the hazard code Xi . It’s important to handle it with care to avoid potential hazards.

properties

IUPAC Name

tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAFPCPHUIPWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672953
Record name tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate

CAS RN

885268-42-8
Record name tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Reactant of Route 2
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Reactant of Route 4
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Reactant of Route 5
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Reactant of Route 6
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.